molecular formula C18H16N2O3 B6749311 (3-cyanophenyl)methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

(3-cyanophenyl)methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B6749311
M. Wt: 308.3 g/mol
InChI Key: KLJJWOAHJFXUSI-UHFFFAOYSA-N
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Description

(3-cyanophenyl)methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a cyano group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyanophenyl)methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide. The final esterification step involves the reaction of the quinoline derivative with (3-cyanophenyl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize costs and environmental impact. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, nucleophilic substitution reactions can occur at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium

Properties

IUPAC Name

(3-cyanophenyl)methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-10-12-4-3-5-13(8-12)11-23-18(22)15-9-14-6-1-2-7-16(14)20-17(15)21/h3-5,8-9H,1-2,6-7,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJJWOAHJFXUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)OCC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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